1-Methylcyclopropane-1-sulfonyl chloride
Overview
Description
1-Methylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C4H7ClO2S and a molecular weight of 154.62 g/mol . It is a colorless to yellowish liquid that is soluble in organic solvents such as dichloromethane and ether . This compound is primarily used as a chemical reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceutically active molecules .
Preparation Methods
1-Methylcyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of potassium 1-methylcyclopropane-1-sulfonate with phosphorus oxychloride (POCl3) in tetrahydrofuran (THF) at 0°C. The reaction mixture is then stirred at room temperature for 2 hours, followed by quenching with ice-cold water . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Methylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfonyl chloride group can be involved in redox processes under certain conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-methylcyclopropane-1-sulfonic acid.
Common reagents used in these reactions include bases like triethylamine (TEA) and solvents such as dichloromethane (DCM) and THF . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylcyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylcyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
1-Methylcyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
- Cyclohexyl (methyl)sulfamoyl chloride
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific structures and applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-methylcyclopropane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWPLJEKVUGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717299 | |
Record name | 1-Methylcyclopropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-55-7 | |
Record name | 1-Methylcyclopropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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